1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse. For instance, when 5-acetyl-4-aminopyrimidines are heated under reflux with MeONa in BuOH, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This involves the acetyl methyl group and the amide carbonyl moiety in the cyclization .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of New Derivatives : Research has demonstrated methods for synthesizing new derivatives of pyrimidine, such as 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine, showcasing the versatility of pyrimidine as a core structure for chemical modification and the development of compounds with potential applications in various fields (Karimian et al., 2017).
Photophysical Properties and pH-Sensing Application : Pyrimidine derivatives have been explored for their photophysical properties and potential applications in pH sensing, highlighting the utility of these compounds in developing novel materials for sensing and imaging applications (Yan et al., 2017).
Catalytic Applications : Studies on the use of thiourea dioxide in water as a recyclable catalyst for the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives emphasize the environmental benefits and efficiency of using green chemistry principles in the synthesis of pyrimidine derivatives (Verma & Jain, 2012).
Biological and Medicinal Research
Antimicrobial Evaluation : The development of novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives has been investigated for antimicrobial applications, showcasing the potential of pyrimidine derivatives in contributing to the development of new antimicrobial agents (Faty et al., 2015).
Anti-inflammatory and Analgesic Agents : Research on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant analgesic and anti-inflammatory activities, indicating the therapeutic potential of pyrimidine derivatives in pain and inflammation management (Abu‐Hashem et al., 2020).
Material Science and Electronics
- Electron Transport Layer for Polymer Solar Cells : The synthesis of a novel alcohol-soluble n-type conjugated polyelectrolyte based on pyrrolo[3,4-c]pyrrole-1,4-dione for use as an electron transport layer in inverted polymer solar cells demonstrates the application of pyrimidine derivatives in enhancing the efficiency of renewable energy technologies (Hu et al., 2015).
Mechanism of Action
Target of Action
The compound 1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known to target a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling, growth, and proliferation.
Mode of Action
Pyrido[2,3-d]pyrimidines are known to inhibit their targets by binding to the active sites of these proteins, thereby disrupting their normal function . This can lead to changes in cell signaling pathways, ultimately affecting cell growth and proliferation.
Biochemical Pathways
The affected pathways depend on the specific targets of the compound. For instance, if the compound targets tyrosine kinases, it could affect pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are involved in cell growth, proliferation, and survival . Disruption of these pathways can lead to cell cycle arrest and apoptosis, thereby exerting an anti-tumor effect.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. Generally, inhibition of the targets mentioned above can lead to disruption of cell signaling pathways, resulting in cell cycle arrest and apoptosis . This can lead to a decrease in tumor growth in the case of cancer cells.
Future Directions
The future directions for research on pyrido[2,3-d]pyrimidines are promising. They are considered an emerging scaffold in medicinal chemistry with a broad spectrum of activities . This review will represent the complete medicinal and pharmacological profile of pyrido[2,3-d]pyrimidines as anticancer agents, and will help scientists to design new selective, effective and safe anticancer agents .
Properties
IUPAC Name |
1,3,6-trimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-10-8-17-14-12(15(22)19(3)16(23)18(14)2)13(10)25-9-11(21)20-4-6-24-7-5-20/h8H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWQFOGIRYZYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC(=O)N3CCOCC3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.